![molecular formula C9H9ClF3NO B1416038 {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine CAS No. 2229280-88-8](/img/structure/B1416038.png)
{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine
Overview
Description
{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a methylamine moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-4-(trifluoromethoxy)benzaldehyde. This can be achieved through the chlorination of 4-(trifluoromethoxy)benzaldehyde using a chlorinating agent such as thionyl chloride.
Reductive Amination: The key step involves the reductive amination of 3-chloro-4-(trifluoromethoxy)benzaldehyde with methylamine. This reaction is usually carried out in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding N-oxides or reduction reactions to yield amines with different oxidation states.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura or Heck reactions, where the phenyl ring is functionalized further.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features are conducive to binding with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism by which {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine exerts its effects depends on its interaction with molecular targets. The trifluoromethoxy group enhances its lipophilicity, facilitating membrane permeability. The chloro and methylamine groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}amine
- {[3-Chloro-4-(trifluoromethoxy)phenyl]ethyl}amine
- {[3-Chloro-4-(trifluoromethoxy)phenyl]propyl}amine
Uniqueness
Compared to its analogs, {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine offers a unique balance of electronic and steric properties. The presence of the trifluoromethoxy group significantly impacts its chemical reactivity and biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[3-chloro-4-(trifluoromethoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c1-14-5-6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMRYSSDTHQZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


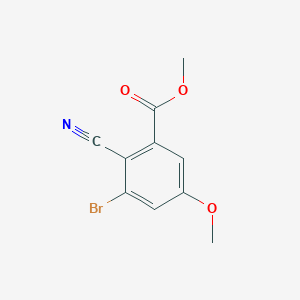
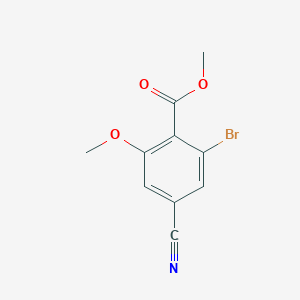



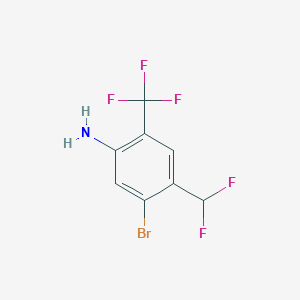
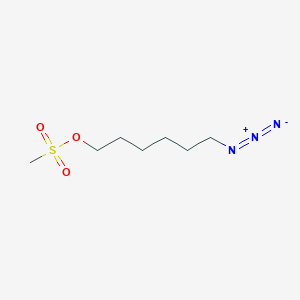
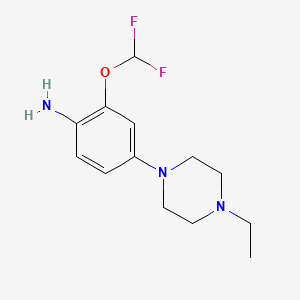
![1-[(6-Fluoropyridin-3-yl)methyl]azepane](/img/structure/B1415966.png)
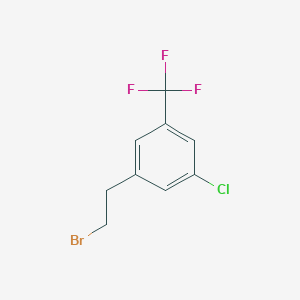
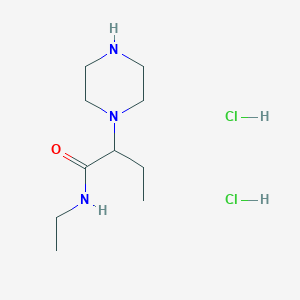
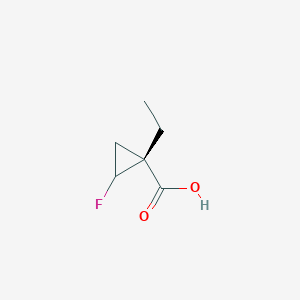
![1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B1415973.png)
![1-[(5-Bromo-2-nitrophenyl)methyl]pyrrolidine](/img/structure/B1415976.png)
